8-Hydroxy-1-methylquinolinium methyl sulfate
Overview
Description
8-Hydroxy-1-methylquinolinium methyl sulfate, commonly referred to as 8-hydroxyquinoline sulfate (8-HQS), is a compound known for its chelating properties, particularly its ability to bind metals. It is used in various applications, including as a preservative in immunobiological preparations and in complexing with metal ions such as uranyl ions. The compound is also recognized for its antimicrobial activity, making it a useful additive in solutions such as tuberculin purified protein derivative (PPD) for the Mantoux test .
Synthesis Analysis
The synthesis of 8-hydroxyquinoline sulfate involves several raw materials and intermediates. The compound is commercially produced and is known by names such as Chinosol or Cryptonol. It belongs to the quinoline group, indicating that its synthesis likely involves the formation of the quinoline ring followed by the introduction of the sulfate group .
Molecular Structure Analysis
The molecular structure of 8-hydroxyquinoline sulfate has been characterized as existing in a zwitterionic form in both its anhydrous and monohydrated states. The sulfate group is positioned trans to the C8 atom of the quinoline ring. The stability of the structure is enhanced by intermolecular hydrogen bonds, which are crucial for the compound's properties and reactivity .
Chemical Reactions Analysis
8-Hydroxyquinoline sulfate is known to interact with various components in solution, leading to different chemical reactions. For instance, it can dissociate into 8-hydroxyquinoline (8-HQ) and sulfuric acid in buffered solutions. The free 8-HQ can then form reversible associations with other molecules such as polysorbate 80 or macromolecules present in tuberculin PPD solutions. Additionally, 8-HQ can react with metal impurities to form chelates, which can sometimes lead to the formation of dark crystalline deposits .
Physical and Chemical Properties Analysis
The physical and chemical properties of 8-hydroxyquinoline sulfate are influenced by its molecular structure and its interactions with other substances. It is practically insoluble in water, which is why its sulfate salt is used for applications requiring water solubility. The compound's ability to bind metals can affect its stability in solutions, as observed in the rapid decrease in concentrations of 8-HQS when exposed to different temperatures and vial positions. Its antimicrobial activity is also a significant physical property, as it can effectively destroy certain yeast, mold species, and bacteria at specific concentrations .
Scientific Research Applications
Antimicrobial Activity
A novel ligand, 5-((1-methyl-1,2-dihydroquinolin-4-yloxy) methyl) quinolin-8-ol (MDMQ), synthesized from 1-methyl-1,2-dihydroquinolin-4-ol and 5-chloromethyl-8-hydroxyquinoline hydrochloride, and its metal complexes with various divalent transition metals like Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II), have shown promising in vitro antimicrobial activity against multiple bacterial strains including Staphylococcus aureus, Bacillus megaterium, Escherichia coli, Proteus vulgaris, and fungi such as Aspergillus niger (Patel & Patel, 2017).
Fungicidal Activity
The fungicidal activity of 8-hydroxyquinoline sulfate has been investigated, demonstrating its effectiveness against various mold strains including Cladosporium cladosporioides, Alternaria tenuissima, Stachybotrys chartarum, Aspergillus flavus, and Penicillium notatum. The study found significant inhibition of mycelial growth and spore germination, especially at higher concentrations (Nabrdalik, 2012).
Metallosupramolecular Chemistry
8-Hydroxyquinoline has been recognized for its significant role in metallosupramolecular chemistry. Its derivatives have been employed to develop new supramolecular sensors, emitting devices, or self-assembled aggregates, leveraging its ability to complex a range of transition metal ions (Albrecht et al., 2008).
Future Directions
Compounds containing the 8-Hydroxyquinoline moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer . This suggests that future research could focus on exploring the therapeutic potential of 8-Hydroxy-1-methylquinolinium methyl sulfate and related compounds.
properties
IUPAC Name |
1-methylquinolin-1-ium-8-ol;methyl sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO.CH4O4S/c1-11-7-3-5-8-4-2-6-9(12)10(8)11;1-5-6(2,3)4/h2-7H,1H3;1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHEJLLKYVOCJJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC2=C1C(=CC=C2)O.COS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00172630 | |
Record name | 8-Hydroxy-1-methylquinolinium methyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00172630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Hydroxy-1-methylquinolinium methyl sulfate | |
CAS RN |
19104-24-6 | |
Record name | Quinolinium, 8-hydroxy-1-methyl-, methyl sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19104-24-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Hydroxy-1-methylquinolinium methyl sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019104246 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC97231 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97231 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 8-Hydroxy-1-methylquinolinium methyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00172630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-hydroxy-1-methylquinolinium methyl sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.912 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 8-HYDROXY-1-METHYLQUINOLINIUM METHYL SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D7I3E60ZR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
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